5-(Thiophen-2-yl)furan-2-carboxylic acid
Overview
Description
5-(Thiophen-2-yl)furan-2-carboxylic acid is a compound with the CAS Number: 886505-79-9 . It has a molecular weight of 194.21 . The IUPAC name for this compound is 5-(2-thienyl)-2-furoic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-(Thiophen-2-yl)furan-2-carboxylic acid, often involves heterocyclization of various substrates . The Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid was used to obtain the corresponding coupling product, which yielded the corresponding carboxylic acid upon subsequent oxidation .Molecular Structure Analysis
The molecular structure of 5-(Thiophen-2-yl)furan-2-carboxylic acid consists of a furan ring that is substituted at the 2-position with a thiophene ring . The Inchi Code for this compound is 1S/C9H6O3S/c10-9(11)7-4-3-6(12-7)8-2-1-5-13-8/h1-5H, (H,10,11) .Physical And Chemical Properties Analysis
5-(Thiophen-2-yl)furan-2-carboxylic acid is a solid substance that is stored at room temperature . It has a predicted melting point of 124.55° C and a predicted boiling point of 370.7° C at 760 mmHg . The compound has a predicted density of 1.4 g/cm^3 and a predicted refractive index of n20D 1.61 .Scientific Research Applications
Activation of Hypoxia-Inducible Factor
Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives, including 5-(Thiophen-2-yl)furan-2-carboxylic acid, have been found to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). This activation of HIF can protect cells during exposure to hypoxic conditions .
Inhibition of FIH-1
The same compounds have also shown potential in inhibiting FIH-1. This inhibition can lead to the activation of HIF-α, which can be beneficial in certain therapeutic applications .
Synthesis of Amino Acid Derivatives
5-(Thiophen-2-yl)furan-2-carboxylic acid can be used in the synthesis of furan- and thiophene-2-carbonyl amino acid derivatives. These derivatives have shown potential in various biological applications .
Antimicrobial Potential
Some compounds synthesized from 5-(Thiophen-2-yl)furan-2-carboxylic acid have shown promising antimicrobial potential. This makes it a valuable compound in the development of new antimicrobial agents .
Organic Electronic Devices
Compounds derived from 5-(Thiophen-2-yl)furan-2-carboxylic acid have shown limited solubility in common organic solvents. This property makes them promising candidates for use in organic electronic devices prepared by vapor evaporation .
Chemical Research
5-(Thiophen-2-yl)furan-2-carboxylic acid is used in chemical research and development. It’s a valuable compound for the synthesis of various chemical structures .
Safety and Hazards
properties
IUPAC Name |
5-thiophen-2-ylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-9(11)7-4-3-6(12-7)8-2-1-5-13-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMSHKUODWSZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-yl)furan-2-carboxylic acid | |
CAS RN |
886505-79-9 | |
Record name | 5-(thiophen-2-yl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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